Methyl 3-cyano-6-(furan-2-yl)-2-oxo-1,2-dihydropyridine-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-cyano-6-(furan-2-yl)-2-oxo-1,2-dihydropyridine-4-carboxylate is a heterocyclic compound that features a pyridine ring fused with a furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-cyano-6-(furan-2-yl)-2-oxo-1,2-dihydropyridine-4-carboxylate typically involves multi-component reactions. One common method involves the reaction of aromatic aldehydes, malononitrile, and 3-cyano-6-hydroxy-4-methylpyridin-2(1H)-one in the presence of a catalyst such as guanidinium chloride-functionalized γ-Fe2O3/HAp magnetic nanoparticles under solvent-free conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of multi-component reactions and the use of environmentally benign catalysts are likely to be employed to scale up the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-cyano-6-(furan-2-yl)-2-oxo-1,2-dihydropyridine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The furan ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine in the presence of a catalyst.
Major Products
Oxidation: Oxidized derivatives of the pyridine and furan rings.
Reduction: Amino derivatives of the original compound.
Substitution: Halogenated derivatives of the furan ring.
Scientific Research Applications
Methyl 3-cyano-6-(furan-2-yl)-2-oxo-1,2-dihydropyridine-4-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials with specific electronic properties.
Mechanism of Action
The exact mechanism of action of Methyl 3-cyano-6-(furan-2-yl)-2-oxo-1,2-dihydropyridine-4-carboxylate is not well-documented. it is believed to interact with various molecular targets, including enzymes and receptors, through its functional groups. The cyano and oxo groups are likely involved in hydrogen bonding and other interactions that modulate the activity of biological targets.
Comparison with Similar Compounds
Similar Compounds
2-Amino-4H-pyran-3-carbonitrile derivatives: These compounds share a similar core structure and have been studied for their pharmacological properties.
3-Cyano-6-hydroxy-4-methylpyridin-2(1H)-one: A precursor in the synthesis of Methyl 3-cyano-6-(furan-2-yl)-2-oxo-1,2-dihydropyridine-4-carboxylate.
Uniqueness
This compound is unique due to its fused pyridine and furan rings, which confer specific electronic and steric properties
Properties
Molecular Formula |
C12H8N2O4 |
---|---|
Molecular Weight |
244.20 g/mol |
IUPAC Name |
methyl 3-cyano-6-(furan-2-yl)-2-oxo-1H-pyridine-4-carboxylate |
InChI |
InChI=1S/C12H8N2O4/c1-17-12(16)7-5-9(10-3-2-4-18-10)14-11(15)8(7)6-13/h2-5H,1H3,(H,14,15) |
InChI Key |
GSVSYIURJXQWBK-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C(=O)NC(=C1)C2=CC=CO2)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.